molecular formula C13H12O3 B8440799 1-(4-Methoxy-phenylethynyl)-cyclopropanecarboxylic acid

1-(4-Methoxy-phenylethynyl)-cyclopropanecarboxylic acid

Cat. No. B8440799
M. Wt: 216.23 g/mol
InChI Key: VOXIYCKLVYNSMJ-UHFFFAOYSA-N
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Patent
US08759335B2

Procedure details

Iodomethane (3.6 g, 0.026 mol) was slowly added to a mixture of 1-(4-methoxy-phenylethynyl)-cyclopropanecarboxylic acid and 2-cyclopropylethynyl-5-methoxy-benzoic acid (5.0 g) and potassium carbonate (4.8 g, 0.034 mol) in DMF (100 mL). After stirring for 4 hours, the mixture was diluted with ether (200 mL) and washed with water. The ether layer was dried over sodium sulfate, evaporated to dryness, and the residue was purified by column chromatography to yield 1-(4-methoxy-phenylethynyl)-cyclopropanecarboxylic acid methyl ester as a yellow oil (2.2 g). 1H NMR (CDCl3): δ 7.36 (d, J=8.8 Hz, 2H), 6.81 (d, J=8.8 Hz. 2H), 3.79 (s, 3H), 3.76 (s, 3H), 1.62 (m, 2H), 1.41 (m, 2H). 2-cyclopropylethynyl-5-methoxy-benzoic acid methyl ester (1.0 g). 1H NMR (CDCl3): δ 7.89 (d, J=2.4 Hz, 1H), 7.46 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 6.8 (d, J=8.4 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H), 1.43 (m, 1H), 0.86 (m, 2H), 0.78 (m, 2H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2([C:16]([OH:18])=[O:17])[CH2:15][CH2:14]2)=[CH:7][CH:6]=1.[CH:19]1(C#CC2C=CC(OC)=CC=2C(O)=O)CC1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.CCOCC>[CH3:19][O:17][C:16]([C:13]1([C:12]#[C:11][C:8]2[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=2)[CH2:14][CH2:15]1)=[O:18] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
IC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C#CC1(CC1)C(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C#CC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1(CC1)C#CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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